molecular formula C9H9NO4 B14876254 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

Cat. No.: B14876254
M. Wt: 195.17 g/mol
InChI Key: NBDPYXXIKGXEQO-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclopenta[b]pyridine ring system with hydroxyl and carboxylic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclopenta[b]pyridin-5-one analogues, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2,4-Dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid involves its interaction with molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to act as a corrosion inhibitor and its potential therapeutic applications further highlight its uniqueness.

Properties

IUPAC Name

4-hydroxy-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-7-4-2-1-3-5(4)10-8(12)6(7)9(13)14/h1-3H2,(H,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDPYXXIKGXEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)C(=C2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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